beta-Carotene 5,6-epoxide

Description

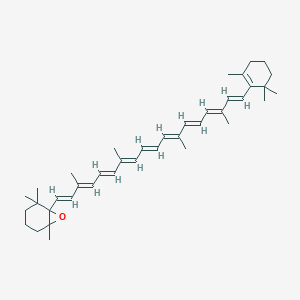

Structure

3D Structure

Properties

IUPAC Name |

2,2,6-trimethyl-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O/c1-31(19-13-21-33(3)24-25-36-35(5)23-15-27-37(36,6)7)17-11-12-18-32(2)20-14-22-34(4)26-30-40-38(8,9)28-16-29-39(40,10)41-40/h11-14,17-22,24-26,30H,15-16,23,27-29H2,1-10H3/b12-11+,19-13+,20-14+,25-24+,30-26+,31-17+,32-18+,33-21+,34-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCRIPILOFSMFG-WWSVUWEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CCCC2(O3)C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C23C(CCCC2(O3)C)(C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314499 | |

| Record name | β-Carotene 5,6-epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1923-89-3 | |

| Record name | β-Carotene 5,6-epoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1923-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Epoxy-beta,beta-carotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001923893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-Carotene 5,6-epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Role of beta-Carotene 5,6-epoxide as a metabolite of beta-carotene

Role of beta-Carotene 5,6-epoxide as a Metabolite of beta-Carotene

Executive Summary

Beta-carotene 5,6-epoxide (5,6-EBC) is a critical, often overlooked intermediate in carotenoid metabolism. Historically dismissed as a mere oxidative artifact, modern research identifies it as a distinct bioactive metabolite with a dualistic nature: it functions as a potent differentiation inducer in promyelocytic leukemia cells while simultaneously acting as a cytotoxic stressor in retinal pigment epithelium (RPE) and erythroleukemic lines.

For drug development professionals and researchers, 5,6-EBC represents a significant variable in pharmacokinetics. Its chemical instability—specifically its rapid acid-catalyzed rearrangement to the furanoid 5,8-epoxide (mutatochrome)—confounds analytical quantification and often leads to the misidentification of biological activity. This guide delineates the mechanisms of formation, biological impact, and the rigorous technical protocols required to synthesize, stabilize, and quantify this metabolite.

Part 1: Chemical Biology and Formation Mechanisms[1]

The formation of 5,6-EBC occurs through both enzymatic and non-enzymatic oxidation of the beta-ionone ring. Unlike the central cleavage that produces Vitamin A (retinol), epoxidation preserves the C40 backbone, altering the molecule's polarity and reactivity.

The Rearrangement Trap

The most critical technical challenge in studying 5,6-EBC is its lability. In the presence of even mild acids (protons) or during thermal stress, the strained three-membered oxirane ring opens and rearranges into a five-membered furanoid ring (5,8-epoxide).

-

5,6-Epoxide: Kinetic product; biologically active; hypsochromic shift (~20 nm) relative to beta-carotene.

-

5,8-Epoxide (Mutatochrome): Thermodynamic product; often an extraction artifact; distinct spectral fingerprint.

Pathway Visualization

The following diagram illustrates the oxidative formation and the subsequent acid-catalyzed rearrangement risk.

Figure 1: The oxidative pathway of beta-carotene to 5,6-epoxide and its acid-catalyzed rearrangement to the furanoid 5,8-epoxide.[1]

Part 2: Physiological and Pathological Roles

The biological activity of 5,6-EBC is distinct from its parent compound. It is not merely a precursor but a signaling effector.

Induction of Differentiation (Leukemia)

Research indicates that 5,6-EBC is significantly more potent than beta-carotene in inducing differentiation in NB4 cells (acute promyelocytic leukemia).[2] It operates independently of the retinoic acid receptor (RAR) pathway typically associated with retinoids, suggesting a unique mechanism of action potentially involving direct modulation of the cell cycle machinery.

Cytotoxicity and Mitochondrial Dysfunction

In contrast to its therapeutic potential in leukemia, 5,6-EBC exhibits cytotoxicity in other tissues.

-

Mechanism: It inhibits mitochondrial function, leading to a decrease in ATP production and induction of apoptosis.

-

Tissue Specificity: K562 (erythroleukemia) cells are highly sensitive. Retinal Pigment Epithelium (RPE) cells show resistance, likely due to higher endogenous antioxidant capacity, but can succumb to high concentrations, implicating 5,6-EBC in oxidative stress-related ocular degeneration.

Comparative Biological Activity Data

| Parameter | Beta-Carotene | Beta-Carotene 5,6-Epoxide | Beta-Carotene 5,8-Epoxide |

| Primary Mechanism | Antioxidant / Pro-vitamin A | Signaling / Pro-oxidant | Metabolic End-product |

| NB4 Differentiation | Low Potency | High Potency | Inactive/Low |

| Mitochondrial Toxicity | Low | High (K562 cells) | Moderate |

| Stability | High | Low (Acid Labile) | High |

| Spectral Shift | 450 nm (approx) | ~444 nm (Hypsochromic) | ~428 nm (Hypsochromic) |

Part 3: Analytical Methodologies & Experimental Protocols

To ensure data integrity, researchers must use self-validating protocols that prevent the in situ generation of artifacts.

Protocol A: Chemical Synthesis of Standard 5,6-Epoxide

Objective: Generate a high-purity reference standard of 5,6-EBC for HPLC calibration. Principle: Electrophilic addition of oxygen using m-chloroperbenzoic acid (mCPBA).

Reagents:

-

All-trans-beta-carotene (>95% purity).

-

m-Chloroperbenzoic acid (mCPBA).[3]

-

Dichloromethane (DCM) or Chloroform (anhydrous).

-

Sodium bicarbonate (NaHCO₃) saturated solution.

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mg of beta-carotene in 10 mL of anhydrous DCM in a foil-wrapped flask (light protection is mandatory).

-

Cooling: Cool the solution to 0°C in an ice bath. Reason: Low temperature favors the kinetic 5,6-epoxide over the thermodynamic 5,8-rearrangement.

-

Epoxidation: Add 1.1 equivalents of mCPBA dropwise. Stir for 30–60 minutes at 0°C.

-

Quenching (Critical): Wash the organic layer immediately with cold saturated NaHCO₃. Reason: Neutralizes m-chlorobenzoic acid byproduct; acidic conditions will instantly convert your product to mutatochrome.

-

Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and evaporate solvent under a stream of nitrogen (not heat).

-

Purification: Isolate via semi-preparative HPLC (C30 column) or open column chromatography on neutral alumina (Activity III). Note: Do not use silica gel, as its surface acidity can trigger rearrangement.

Protocol B: Extraction from Biological Matrices

Objective: Extract 5,6-EBC from cell culture or tissue without isomerization.

Step-by-Step Workflow:

-

Lysis: Homogenize tissue in ethanol containing 0.1% Butylated Hydroxytoluene (BHT). Reason: BHT prevents radical-induced oxidation during processing.

-

Extraction: Add hexane:dichloromethane (5:1). Vortex vigorously.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.

-

Alkaline Control: If the matrix is naturally acidic (e.g., certain fruit extracts), add a trace of triethylamine (TEA) to the solvent mixture.

-

Analysis: Reconstitute residue in HPLC mobile phase (Acetonitrile:Methanol:THF) immediately prior to injection.

Analytical Workflow Logic

The following diagram outlines the decision logic for validating the presence of 5,6-EBC versus its rearrangement product.

Figure 2: Analytical decision tree for distinguishing beta-carotene 5,6-epoxide from 5,8-epoxide artifacts.

References

-

Chemical Rearrangement and Identification: Title: Carotenoid 5,6-, 5,8- and 3,6-epoxides. Source: Arkivoc.[4][5] URL:[Link]

-

Biological Activity (Differentiation): Title: Intestinal absorption of epoxy-beta-carotenes by humans.[2] (Discusses NB4 differentiation potency). Source: Biochemical Journal (NIH PMC). URL:[Link]

-

Cytotoxicity and Oxidative Stress: Title: Toxicity of oxidized beta-carotene to cultured human cells.[6] Source: Experimental Eye Research (PubMed).[6] URL:[Link]

-

Analytical Protocol (HPLC): Title: Protocol of a Rapid Method to Quantify Beta-carotene in Human Sera. Source: Preprints.org. URL:[Link]

Sources

- 1. Stereoselective Synthesis of Bisfuranoxide (Aurochrome, Auroxanthin) and Monofuranoxide (Equinenone 5′,8′-Epoxide) Carotenoids by Double Horner–Wadsworth–Emmons Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intestinal absorption of epoxy-beta-carotenes by humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. mdpi.com [mdpi.com]

- 6. Toxicity of oxidized beta-carotene to cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of beta-Carotene 5,6-epoxide isomers

An In-depth Technical Guide to the Physical and Chemical Properties of β-Carotene 5,6-Epoxide Isomers

Foreword

In the intricate world of carotenoid biochemistry, β-carotene stands out as a cornerstone molecule, celebrated for its vibrant color, antioxidant properties, and its role as a precursor to vitamin A. However, its interactions within biological and food systems often lead to the formation of various derivatives, among which the β-carotene 5,6-epoxide isomers are of significant interest. These epoxides are not mere degradation products; they are active participants in complex biochemical pathways, possessing unique properties and biological activities that distinguish them from their parent compound. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the nuanced physical and chemical characteristics of β-carotene 5,6-epoxide isomers. Our exploration will move beyond simple data recitation, focusing instead on the causal relationships that govern their behavior, the validated methodologies for their study, and their broader implications in science and industry.

Molecular Structure and Isomerism: The Foundation of Function

β-Carotene 5,6-epoxide is an oxygenated derivative of β-carotene, characterized by the presence of an epoxide ring across the 5 and 6 positions of one of its β-ionone rings. This seemingly minor structural modification profoundly alters the molecule's electronic configuration, geometry, and, consequently, its physical and chemical properties.

The introduction of the epoxide group creates two chiral centers at the C5 and C6 positions, giving rise to stereoisomers. Furthermore, the long polyene chain, a defining feature of carotenoids, can exist in various cis/trans configurations, although the all-trans form is generally the most stable and abundant. The interplay between the epoxide stereochemistry and the polyene geometry results in a family of related isomers, each with potentially distinct biological activities.

Caption: Simplified pathway of β-carotene oxidation to its 5,6-epoxide.

Stability and Degradation

As an oxidation product itself, β-carotene 5,6-epoxide is inherently susceptible to further degradation. Its stability is a critical factor in food processing, storage, and biological studies.

-

Thermal Sensitivity: The compound shows a higher susceptibility to temperature-induced degradation than β-carotene. [1]This degradation follows first-order reaction kinetics. [1]* Oxygen and Light: The presence of oxygen significantly accelerates degradation, pointing to an autoxidation mechanism. [1]Like most carotenoids, it is also sensitive to light, which can promote isomerization and oxidation. [2]* Acid-Catalyzed Rearrangement: The epoxide ring is prone to opening under acidic conditions. This leads to an intramolecular rearrangement, forming the 5,8-epoxy furanoid derivatives, such as mutatochrome. This is a common reaction in the acidic environment of the stomach. [3]

Antioxidant and Pro-oxidant Duality

The role of β-carotene and its metabolites in redox biology is complex. While often lauded as antioxidants, their behavior can be context-dependent.

-

Antioxidant Activity: β-Carotene 5,6-epoxide can participate in quenching reactive oxygen species, a key function in the photoprotection of plants. [4]This helps dissipate excess energy and protect the photosynthetic machinery from damage. [4]* Pro-oxidant Potential: Under certain conditions, such as high oxygen partial pressure and high concentrations, carotenoids can exhibit pro-oxidant effects. While less studied for the 5,6-epoxide specifically, this possibility cannot be discounted and is an active area of research. [5][6]

Experimental Methodologies: A Practical Guide

The accurate study of β-carotene 5,6-epoxide requires robust and validated experimental protocols. The lipophilic nature and instability of the molecule necessitate careful handling at every stage, from extraction to analysis.

Protocol: Extraction and Saponification from a Plant Matrix

This protocol describes a general procedure for extracting carotenoids, including β-carotene 5,6-epoxide, from a leafy green matrix. The saponification step is crucial for removing interfering chlorophylls and lipids.

Causality: The choice of solvents (acetone/ethanol) is based on their ability to efficiently disrupt plant cells and solubilize lipophilic carotenoids. Saponification with potassium hydroxide (KOH) hydrolyzes esters (like chlorophylls and triglycerides) into water-soluble glycerol and fatty acid salts, which can then be easily removed by washing, leaving the non-saponifiable carotenoids in the organic phase. All steps must be performed under dim light and preferably under a nitrogen atmosphere to prevent photodegradation and oxidation.

Step-by-Step Methodology:

-

Homogenization: Weigh 5-10 g of the sample (e.g., spinach) and homogenize with 50 mL of a cold acetone/ethanol (1:1, v/v) solution containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant.

-

Extraction: Filter the homogenate through a Büchner funnel. Re-extract the solid residue with the solvent mixture until the residue is colorless. Pool the filtrates.

-

Phase Separation: Transfer the pooled filtrate to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of a 10% NaCl aqueous solution. Shake gently and allow the layers to separate. Collect the upper organic (ether) layer.

-

Saponification: Add an equal volume of 10% methanolic KOH to the ether extract. Allow the mixture to stand in the dark at room temperature for 2-4 hours (or overnight at 4°C) to saponify chlorophylls and lipids.

-

Washing: Wash the ether layer repeatedly with 10% NaCl solution until the washings are neutral (check with pH paper). This removes the water-soluble soaps and residual KOH.

-

Drying and Evaporation: Dry the washed ether layer over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

-

Reconstitution: Immediately redissolve the residue in a known volume of a suitable solvent for analysis (e.g., HPLC mobile phase) and store at -20°C or below under nitrogen until analysis.

Protocol: HPLC Analysis for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying carotenoid isomers. A C30 column is often preferred as it provides excellent selectivity for structurally similar, non-polar compounds like carotenoid isomers.

Causality: The C30 stationary phase offers enhanced shape selectivity for long, rigid molecules compared to standard C18 columns. The mobile phase gradient, typically a mixture of methanol, methyl tert-butyl ether (MTBE), and water, is optimized to elute compounds based on subtle differences in polarity and interaction with the stationary phase, allowing for the separation of cis/trans isomers and epoxides from the parent β-carotene.

Step-by-Step Methodology:

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector, a C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and a temperature-controlled column compartment.

-

Mobile Phase:

-

Solvent A: Methanol/Water (95:5, v/v) with 0.1% ammonium acetate.

-

Solvent B: Methyl tert-butyl ether (MTBE).

-

-

Gradient Elution:

-

0-15 min: 15% to 50% B

-

15-25 min: 50% to 80% B

-

25-30 min: Hold at 80% B

-

30-35 min: Return to 15% B and equilibrate for 10 min.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection: Monitor at 450 nm for β-carotene and its epoxide. Collect full spectra (250-600 nm) using the PDA detector to aid in peak identification.

-

Injection Volume: 20 µL.

-

Quantification: Use external standards of purified β-carotene 5,6-epoxide to create a calibration curve for accurate quantification.

Caption: Workflow for the extraction and analysis of β-carotene 5,6-epoxide.

Biological Significance and Future Directions

The study of β-carotene 5,6-epoxide is not merely an academic exercise; it has tangible implications for human health and nutrition. As a common metabolite found in foods and formed in the human body, understanding its fate and activity is crucial.

-

Provitamin A Activity: Early studies showed that β-carotene 5,6-epoxide can be converted to vitamin A in the body, although its biological potency is significantly lower than that of the parent β-carotene (approximately 21%). [3]* Biomarker of Oxidative Stress: Because its formation is directly linked to the oxidation of β-carotene, the presence of 5,6-epoxide and its downstream products could serve as potential biomarkers for oxidative stress in tissues. [7]* Food Science: The formation of epoxides during food processing and storage can lead to changes in color and nutritional value. [1]Understanding the kinetics of its formation and degradation is essential for optimizing food quality and stability. [1][8] Future research should focus on elucidating the specific biological roles of the different stereoisomers of β-carotene 5,6-epoxide. Furthermore, a deeper investigation into its potential antioxidant versus pro-oxidant activities in various biological models is warranted to fully understand its impact on human health.

References

-

Knockaert, G., et al. (2012). Analytical tools for the analysis of β-carotene and its degradation products. PubMed Central. [Link]

-

National Center for Biotechnology Information (n.d.). beta-Carotene 5,6-epoxide. PubChem Compound Database. [Link]

-

Lurdes, M., et al. (2009). Effect of β-Carotene and its oxidation products in the oxidative burst of human neutrophils. ResearchGate. [Link]

-

Karganilla, A., et al. (2021). Kinetic Study of Encapsulated β-Carotene Degradation in Dried Systems: A Review. MDPI. [Link]

-

Böhm, F., et al. (2021). Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays. PubMed Central. [Link]

-

Singh, H., & Cama, H.R. (1974). Metabolism and biologicalpotency of 5,6-monoepoxy-beta-carotene and 5,6:5',6'-diepoxy-beta-carotene. PubMed. [Link]

-

Al-Ghussain, L., et al. (2019). Triplet-driven chemical reactivity of β-carotene and its biological implications. Proceedings of the National Academy of Sciences. [Link]

-

Rodriguez-Amaya, D.B. (2019). Thermal and photochemical degradation of carotenoids. ResearchGate. [Link]

-

Alcaide-Corral, J., et al. (2022). Stereoselective Synthesis of Bisfuranoxide (Aurochrome, Auroxanthin) and Monofuranoxide (Equinenone 5′,8′-Epoxide) Carotenoids by Double Horner–Wadsworth–Emmons Reaction. PubMed Central. [Link]

-

Handelman, G.J., et al. (1991). Peroxyl radical oxidation of beta-carotene: formation of beta-carotene epoxides. PubMed. [Link]

-

D'Souza, G., et al. (2024). Protective Effect of Resolvin D1, D2, and Their Methyl Esters on Oxidative Stress and Hyaluronidase—Induced Hyaluronic Acid Degradation. MDPI. [Link]

-

USP-NF (2012). Beta Carotene. USP-NF. [Link]

-

National Center for Biotechnology Information (n.d.). (5S,6R)-beta-carotene 5,6-epoxide. PubChem Compound Database. [Link]

Sources

- 1. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism and biologicalpotency of 5,-monoepoxy-beta-carotene and 5,6:5',6'-diepoxy-beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peroxyl radical oxidation of beta-carotene: formation of beta-carotene epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

beta-Carotene 5,6-epoxide: Technical Reference & Experimental Guide

This guide provides an in-depth technical analysis of beta-Carotene 5,6-epoxide , a critical oxidation product and metabolic intermediate in carotenoid biochemistry. It is designed for researchers requiring precise physicochemical data, validated experimental protocols, and mechanistic insights into its biological role.

Core Physicochemical Identity

The accurate identification of beta-Carotene 5,6-epoxide is prerequisite for metabolic tracing and quality control in synthetic biology. Note that while the generic CAS applies to the structure, stereochemistry (5R,6S vs 5S,6R) dictates biological activity.

| Parameter | Technical Specification |

| Chemical Name | 5,6-Epoxy-5,6-dihydro-beta,beta-carotene |

| CAS Number | 1923-89-3 |

| Molecular Formula | C₄₀H₅₆O |

| Molecular Weight | 552.87 g/mol |

| Appearance | Orange-red crystalline powder |

| Solubility | Soluble in hexane, chloroform, THF; Insoluble in water |

| UV/Vis | ~430 nm, 456 nm (Hexane) (Hypsochromic shift of ~20 nm vs. beta-Carotene) |

| Stability | Sensitive to light, oxygen, and acid (rearranges to furanoid 5,8-epoxides) |

Biological Significance & Metabolic Pathways

Mechanistic Role

beta-Carotene 5,6-epoxide is not merely a degradation product; it is a bioactive intermediate.

-

Xanthophyll Biosynthesis: In plants, it is the first committed step in the conversion of beta-carotene to xanthophylls (e.g., violaxanthin, neoxanthin), mediated by beta-carotene epoxidase.

-

Oxidative Stress Marker: In mammalian systems, its presence often signals non-enzymatic oxidation of beta-carotene by reactive oxygen species (ROS).

-

Metabolic Fate: It can be cleaved by Beta-Carotene Oxygenase 2 (BCO2) or rearrange under acidic conditions (e.g., gastric environment) into mutatochrome (5,8-epoxy-beta-carotene).

Pathway Visualization

The following diagram illustrates the oxidative trajectory of beta-carotene and the critical divergence between enzymatic processing and acid-catalyzed rearrangement.

Figure 1: Metabolic and chemical fate of beta-Carotene 5,6-epoxide.[1] Note the acid-labile rearrangement to the furanoid form (Mutatochrome).

Analytical Methodology: HPLC-DAD Protocol

Separating the 5,6-epoxide from the parent beta-carotene and the 5,8-epoxide artifact requires high shape selectivity. C30 columns are superior to C18 for this application due to their ability to resolve geometric isomers.

Protocol: High-Resolution Separation

-

Stationary Phase: C30 Carotenoid Column (e.g., YMC C30, 3 µm, 4.6 x 150 mm).

-

Mobile Phase A: Methanol / MTBE / Water (81:15:4 v/v/v).

-

Mobile Phase B: Methanol / MTBE / Water (6:90:4 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C (Lower temperatures improve isomer resolution).

-

Detection: Diode Array Detector (DAD) at 450 nm.

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0 | 100 | 0 |

| 20 | 0 | 100 |

| 25 | 0 | 100 |

| 26 | 100 | 0 |

Critical QC Check: The 5,6-epoxide must be distinguished from the 5,8-epoxide.

-

5,6-epoxide:

~430, 456 nm (Vibronic structure preserved). -

5,8-epoxide:

~400, 425 nm (Significant blue shift due to loss of conjugation length).

Chemical Synthesis Protocol

For researchers needing to generate a high-purity standard, partial oxidation of beta-carotene using meta-chloroperoxybenzoic acid (m-CPBA) is the standard method.

Reagents

-

All-trans-beta-carotene (Synthetic, >95%).

-

m-CPBA (70-75%).

-

Dichloromethane (DCM), anhydrous.

-

Sodium bicarbonate (saturated solution).

-

Sodium thiosulfate.

Step-by-Step Synthesis

-

Preparation: Dissolve 100 mg of beta-carotene in 20 mL of anhydrous DCM in a foil-wrapped round-bottom flask (exclude light). Cool to 0°C in an ice bath.

-

Oxidation: Dissolve 1.0 equivalent of m-CPBA in 5 mL DCM. Add this solution dropwise to the beta-carotene solution over 10 minutes.

-

Why? Rapid addition leads to diepoxides (5,6,5',6'-diepoxide). Controlled stoichiometry favors the mono-epoxide.

-

-

Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (Silica; Hexane/Acetone 9:1). The epoxide runs slightly lower (more polar) than beta-carotene.

-

Quenching: Add 10 mL of 10% Sodium Thiosulfate (to destroy excess peroxide) and 10 mL of Saturated Sodium Bicarbonate (to neutralize acid).

-

Critical: Acid neutralization is vital. Any residual acid from m-CPBA will rearrange the 5,6-epoxide to the 5,8-furanoid form immediately.

-

-

Extraction: Separate the organic layer, wash with water, dry over anhydrous

, and evaporate under reduced pressure (keep bath <35°C). -

Purification: Purify immediately via Flash Chromatography on Neutral Alumina (Grade III) or basified Silica. Elute with Hexane -> 2% Acetone in Hexane.

Synthesis Workflow Diagram

Figure 2: Controlled chemical synthesis workflow for beta-Carotene 5,6-epoxide.

Handling & Storage (Self-Validating Protocols)

To ensure experimental integrity, follow these "Trustworthiness" checks:

-

The Acid Test: If your purified fraction turns yellow-orange and the UV

shifts to ~425 nm, your solvent was acidic (chloroform often contains HCl traces). Always use solvents stabilized with ethanol or pre-wash with bicarbonate. -

Storage: Store dry at -80°C under Argon. In solution, it is stable for only hours at room temperature.

-

Verification: Before any cell culture or enzymatic assay, run a quick UV scan. If the spectrum lacks the characteristic fine structure of the epoxide (430/456 nm), repurify.

References

-

Sigma-Aldrich. beta-Carotene 5,6-epoxide Product Specification & CAS Data.Link

-

National Institutes of Health (PubChem). Compound Summary: beta-Carotene 5,6-epoxide (CID 5281231).Link

-

Barua, A. B., & Olson, J. A. (2000). beta-Carotene is converted primarily to retinoids in rats. Journal of Nutrition. Link

-

Sander, L. C., et al. (1994). Separation of Carotenoid Isomers on C30 Stationary Phases. Analytical Chemistry.[2][3][4][5][6] Link

-

ChemicalBook. 5,6-epoxy-beta,beta-carotene Properties and Suppliers.Link

Sources

- 1. Carotenoid Metabolism at the Intestinal Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hplc.eu [hplc.eu]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 5. Separation of beta-Carotene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. assets.fishersci.com [assets.fishersci.com]

Methodological & Application

Quantification of beta-Carotene 5,6-epoxide in complex biological matrices

Application Note & Protocol

Topic: High-Sensitivity Quantification of β-Carotene 5,6-Epoxide in Complex Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Fleeting Oxidative Metabolite

Beta-carotene (β-carotene), a prominent member of the carotenoid family, is a lipophilic pigment found abundantly in fruits and vegetables. Beyond its role as a precursor to vitamin A, it is recognized for its antioxidant properties. However, within the oxidative environment of biological systems, β-carotene can be converted into various metabolites, including epoxides. β-Carotene 5,6-epoxide is a significant oxidation product formed when β-carotene interacts with reactive oxygen species.[1][2] Its presence and concentration in biological matrices like plasma, serum, and tissues are of growing interest to researchers studying oxidative stress, carotenoid metabolism, and the biological activities of these metabolites.[3]

The quantification of β-carotene 5,6-epoxide presents significant analytical challenges. The molecule is inherently unstable, susceptible to degradation by light, heat, and acid, and often exists at very low concentrations within a complex milieu of proteins, lipids, and other interfering substances.[1][4][5] Therefore, a robust, sensitive, and selective analytical method is paramount for generating reliable data.

This application note provides a comprehensive guide to the quantification of β-carotene 5,6-epoxide in biological matrices, emphasizing the critical pre-analytical considerations, a detailed sample preparation protocol, and a highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

The Foundation of Accuracy: Pre-Analytical Considerations and Sample Handling

The integrity of the final quantitative result is determined long before the sample is injected into the chromatograph. Due to the labile nature of β-carotene and its epoxides, strict adherence to proper handling protocols is non-negotiable.

-

Preventing Photodegradation and Oxidation: Carotenoids possess a conjugated polyene chain that is highly susceptible to light-induced degradation and oxidation.

-

Causality: Exposure to UV or ambient light can provide the energy to induce isomerization or oxidative cleavage of the molecule, artificially lowering the measured concentration.

-

Action: All sample handling, from collection to extraction, should be performed under amber or yellow light, or in amber-colored vials. Samples should be kept covered with aluminum foil whenever possible. The addition of antioxidants, such as 0.1% butylated hydroxytoluene (BHT), to extraction solvents is a common and effective practice to prevent auto-oxidation during processing.[1][6]

-

-

Minimizing Thermal Degradation and Isomerization: Heat accelerates chemical reactions, including the degradation of carotenoids and the potential acid-catalyzed isomerization of the 5,6-epoxide to the more stable 5,8-epoxide (mutatochrome).[1]

-

Causality: Elevated temperatures can lead to analyte loss. Furthermore, acidic conditions, which can be inadvertently introduced by solvent impurities, can catalyze the rearrangement of the epoxide ring, leading to inaccurate quantification of the target analyte.

-

Action: Samples must be kept on ice or at 4°C throughout the entire extraction procedure. Solvent evaporation steps should be performed at low temperatures (e.g., <30°C) under a gentle stream of nitrogen.[1]

-

-

Sample Collection and Storage:

-

Blood: Whole blood should be collected in tubes containing an anticoagulant like EDTA. Plasma should be separated promptly by centrifugation at low temperatures (e.g., 2000 x g for 15 minutes at 4°C).

-

Tissues: Tissues should be snap-frozen in liquid nitrogen immediately after collection.

-

Storage: If not analyzed immediately, plasma, serum, and tissue samples must be stored at -80°C to ensure long-term stability.[1] Stock solutions of standards should also be stored at -80°C in amber vials.[1]

-

Experimental Workflow: From Biological Matrix to Analytical Sample

The following diagram outlines the comprehensive workflow for the quantification of β-carotene 5,6-epoxide.

Caption: Overall workflow from sample collection to final quantification.

Protocol: Sample Extraction

This protocol describes a robust liquid-liquid extraction (LLE) procedure designed to isolate β-carotene 5,6-epoxide from human plasma while preserving its integrity.

Materials:

-

Human plasma

-

Internal Standard (IS) working solution (e.g., ¹³C₁₀-β-carotene or an alternative carotenoid like zeaxanthin)

-

Ethanol (HPLC grade), chilled

-

n-Hexane (HPLC grade), containing 0.1% BHT

-

Deionized water

-

Nitrogen gas

-

Reconstitution solvent (e.g., 50:50 Methanol:MTBE)

-

Amber-colored microcentrifuge tubes (1.5 mL)

Procedure:

-

Thawing: Thaw frozen plasma samples on ice until just liquefied.

-

Aliquoting: In an amber microcentrifuge tube, pipette 200 µL of plasma.

-

Internal Standard Spiking: Add 10 µL of the IS working solution to the plasma. Vortex briefly. The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes and experiences the same matrix effects, providing the most accurate correction.[7]

-

Protein Precipitation: Add 400 µL of chilled ethanol. Vortex vigorously for 30 seconds to precipitate proteins. This step is crucial for releasing the analyte from binding proteins.

-

Liquid-Liquid Extraction: Add 800 µL of n-hexane (containing 0.1% BHT). Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes at 4°C. The non-polar hexane efficiently extracts the lipophilic analyte.[6]

-

Supernatant Collection: Carefully transfer the upper organic (hexane) layer to a new amber tube, avoiding the protein pellet and aqueous layer.

-

Re-extraction (Optional but Recommended): To maximize recovery, add another 800 µL of n-hexane to the original tube, repeat step 5, and combine the organic layers.

-

Evaporation: Evaporate the pooled hexane extract to complete dryness under a gentle stream of nitrogen in a sample concentrator set to a low temperature (≤30°C).

-

Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.

-

Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

-

Transfer: Carefully transfer the supernatant to an amber HPLC vial with an insert for LC-MS/MS analysis.

Analytical Method: High-Sensitivity LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for this analysis due to its unparalleled sensitivity and selectivity, allowing for the detection of low-level analytes in complex samples.[4]

Rationale for LC-MS/MS:

-

Selectivity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, monitors a specific precursor-to-product ion transition. This is highly specific to the analyte's chemical structure, effectively filtering out background noise from co-eluting matrix components.

-

Sensitivity: LC-MS/MS can achieve detection limits in the picogram to femtogram range, which is essential for quantifying endogenous levels of β-carotene 5,6-epoxide.

-

Matrix Effects: While powerful, LC-MS/MS is susceptible to matrix effects, where co-eluting compounds suppress or enhance the analyte's ionization efficiency.[5][8] The protocol addresses this through diligent sample cleanup and the use of an appropriate internal standard.

Caption: Principle of Triple Quadrupole LC-MS/MS in MRM mode.

Liquid Chromatography Parameters

A C30 column is often preferred for carotenoid analysis as it provides enhanced selectivity for structurally similar isomers.[9]

| Parameter | Recommended Condition | Rationale |

| Column | Reversed-Phase C30, 2.1 x 100 mm, 2.7 µm | Provides excellent shape selectivity for lipophilic isomers. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves protonation for positive ion mode. |

| Mobile Phase B | Methanol/Isopropanol/Acetonitrile (50:30:20) | Strong organic solvent mixture to elute non-polar carotenoids. |

| Gradient | Start at 30% B, ramp to 100% B over 8 min, hold 2 min | Gradient elution is necessary to separate analytes from matrix interferences. |

| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 5 µL |

Mass Spectrometry Parameters

Atmospheric Pressure Chemical Ionization (APCI) is often more robust for non-polar molecules like carotenoids, but Electrospray Ionization (ESI) can also be optimized.[10] The following are example parameters for positive ion mode detection.

| Parameter | Recommended Condition |

| Ionization Mode | APCI, Positive |

| Nebulizer Gas | Nitrogen |

| Vaporizer Temp. | 400°C |

| Capillary Voltage | 4.0 kV |

| Collision Gas | Argon |

MRM Transitions

The selection of specific and intense MRM transitions is key to method selectivity. These should be optimized by infusing a pure standard of the analyte.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Notes |

| β-Carotene 5,6-epoxide | 553.4 | 461.4 | Loss of toluene ([M+H-92]⁺) is a characteristic carotenoid fragmentation. |

| 205.2 | Fragment corresponding to the ionone ring structure. | ||

| ¹³C₁₀-β-Carotene (IS) | 547.5 | 455.5 | The stable isotope label shifts the mass of the precursor and fragments. |

Note: The exact m/z values should be confirmed empirically. The molecular weight of β-carotene 5,6-epoxide is 552.9 g/mol .[11]

Data Analysis and Method Validation

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the known concentration of calibration standards. Matrix-matched standards, prepared by spiking known amounts of analyte into a blank matrix (e.g., stripped plasma) and processing them through the entire protocol, are recommended to compensate for matrix effects and extraction recovery.[4]

-

Quantification: The concentration of β-carotene 5,6-epoxide in unknown samples is calculated from the linear regression equation of the calibration curve.

-

Method Validation: To ensure the method is trustworthy and fit for purpose, it should be validated according to established guidelines. Key parameters include:

-

Linearity: Typically R² > 0.99.

-

Accuracy & Precision: Intra- and inter-day precision (%CV) should be <15% (20% at the LLOQ), and accuracy (%Bias) should be within ±15% (±20% at the LLOQ).

-

Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

-

Selectivity: Absence of interfering peaks at the retention time of the analyte in blank matrix samples.

-

Recovery: The efficiency of the extraction process.

-

Conclusion

The successful quantification of β-carotene 5,6-epoxide in complex biological matrices is critically dependent on a holistic approach that begins with meticulous sample handling and culminates in a highly selective analytical technique. The instability of the analyte necessitates careful control of light, temperature, and oxidative conditions throughout the workflow. By combining a robust liquid-liquid extraction protocol with the sensitivity and selectivity of LC-MS/MS, researchers can achieve reliable and accurate quantification of this important carotenoid metabolite. This enables a more precise understanding of its role in human health and disease.

References

-

Siems, W., Wiswedel, I., & Salerno, C. (2021). Analytical tools for the analysis of β-carotene and its degradation products. Free Radical Biology and Medicine, 172, 38-54. [Link]

-

Zhao, H. (2021). Simultaneous Detection and Quantitation of 14 Fat-Soluble Vitamins and Carotenoids in Supplement by LC/MS/MS Triple-Quadrupole. Agilent Technologies Application Note. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5281231, beta-Carotene 5,6-epoxide. PubChem. [Link]

-

Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

-

Cacciola, F., et al. (2017). MULTIPLE ANALYTICAL TECHNIQUES FOR CAROTENOID ANALYSIS IN CAPSICUM CULTIVARS. Shimadzu Technical Report. [Link]

-

Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. [Link]

-

Varga, E., et al. (2015). Online HPLC-ECD spectra of β-carotene-5,6-epoxide diastereomers... ResearchGate. [Link]

-

University of Bristol School of Chemistry. (n.d.). beta-Carotene synthesis. University of Bristol. [Link]

-

Nikolakopoulou, Z., et al. (2003). Formulas of all-trans isomers of β-carotene (A), 5,6-epoxy-β-carotene (B)... ResearchGate. [Link]

-

The Metabolomics Innovation Centre (TMIC). (2022). Showing NP-Card for beta-Carotene 5,6-epoxide (NP0045613). Natural Products Magnetic Resonance Database. [Link]

-

Al-Babili, S., et al. (2022). Ultrahigh-Performance Liquid Chromatography– Mass Spectrometry Analysis of Carotenoid- Derived Hormones and Apocarotenoids in Plants. KAUST Repository. [Link]

-

Lietz, G., et al. (2014). An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans. Journal of Lipid Research, 55(4), 775-783. [Link]

-

Rivera, S., & Canela-Garayoa, R. (2012). Carotenoids using mass spectrometry in positive ion mode. Repositori Obert UdL. [Link]

-

Zeb, A., & Murkovic, M. (2014). Development of HPLC Methods for the Analysis of β-Carotene and β-apo-8´-carotenal. unipub. [Link]

-

ResearchGate. (n.d.). Reverse-phase HPLC of OxC-beta. UV absorbance was monitored at 220–400... ResearchGate. [Link]

- Google Patents. (2018). CN108822015B - Method for synthesizing beta-carotene.

-

Kim, H. J., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. [Link]

-

Khor, B. H., et al. (2023). Protocol of a Rapid Method to Quantify Beta-carotene in Human Sera. Preprints.org. [Link]

-

Kopec, R. E., et al. (2018). Identification of an Epoxide Metabolite of Lycopene in Human Plasma Using 13C-Labeling and QTOF-MS. Metabolites, 8(2), 24. [Link]

-

Craft, N. E., & Soares, J. H. (1992). Separation of Plasma Carotenoids and Quantitation of Beta-Carotene Using HPLC. Journal of Agricultural and Food Chemistry, 40(3), 431-434. [Link]

-

Howe, J. A., & Tanumihardjo, S. A. (2012). Influence of Sample Processing on the Analysis of Carotenoids in Maize. MDPI. [Link]

-

Rocha-Filho, P. A., et al. (2017). Preparation of beta-carotene nanoemulsion and evaluation of stability at a long storage period. Food Science and Technology, 37(1), 94-100. [Link]

-

Witkowska, D., et al. (2014). α- and β-Carotene Stability During Storage of Microspheres Obtained from Spray-Dried Microencapsulation Technology. Polish Journal of Food and Nutrition Sciences, 64(4), 243-249. [Link]

-

Yi, J., et al. (2014). Stability of β-carotene microcapsules with Maillard reaction products derived from whey protein isolate and galactose as coating materials. Journal of the Zhejiang University-SCIENCE B (Biomedicine & Biotechnology), 15(10), 899-908. [Link]

-

Saini, R. K., & Keum, Y. S. (2018). Recovery of β-Carotene From Plant By-Products by Using Different Extraction Methods. CABI Digital Library. [Link]

Sources

- 1. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. unipub.uni-graz.at [unipub.uni-graz.at]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. agilent.com [agilent.com]

- 5. longdom.org [longdom.org]

- 6. mdpi.com [mdpi.com]

- 7. An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. shimadzu.com [shimadzu.com]

- 10. repositori.udl.cat [repositori.udl.cat]

- 11. beta-Carotene 5,6-epoxide | C40H56O | CID 5281231 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Practical Guide to the Use of β-Carotene 5,6-Epoxide as an Analytical Standard in High-Performance Liquid Chromatography (HPLC)

Introduction: The Significance of β-Carotene 5,6-Epoxide

β-Carotene, a prominent member of the carotenoid family, is a vital fat-soluble nutrient and a precursor to vitamin A.[1] Its extended system of conjugated double bonds makes it susceptible to oxidation during food processing, storage, or metabolic processes in vivo. One of the primary products of this oxidation is β-carotene 5,6-epoxide.[2][3][4] This compound is not merely a degradation product; it serves as a critical biomarker for oxidative stress and the breakdown of β-carotene in various matrices, from processed foods to biological tissues.[2][5]

Accurate quantification of β-carotene 5,6-epoxide is therefore essential for researchers in nutrition, food science, and drug development to assess the stability of β-carotene in products, understand its metabolic fate, and evaluate the impact of oxidative stress. This guide provides a comprehensive framework for the use of β-carotene 5,6-epoxide as an analytical standard for precise and reliable quantification using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection.

Physicochemical Properties and Handling

Understanding the chemical nature of β-carotene 5,6-epoxide is fundamental to its successful analysis. It is an epoxycarotenoid functionally related to its parent compound, β-carotene.[6]

Table 1: Physicochemical Properties of β-Carotene 5,6-Epoxide

| Property | Value | Source |

| Molecular Formula | C₄₀H₅₆O | [6][7] |

| Molecular Weight | 552.9 g/mol | [6][7] |

| Appearance | Yellow/Orange Crystalline Solid | General Knowledge |

| Solubility | Soluble in hexane, chloroform, tetrahydrofuran (THF), and other organic solvents. Insoluble in water. | [8] |

| Chemical Class | Isoprenoid Lipid, Xanthophyll | [6][9] |

Causality Behind Handling Procedures: β-carotene 5,6-epoxide, like its parent molecule, is highly sensitive to light, heat, and atmospheric oxygen.[8] Exposure can lead to isomerization (conversion between cis and trans forms) and further oxidation, compromising the integrity of the analytical standard. Therefore, all procedures must be conducted in low-light conditions, using amber glassware, and solvents should be degassed. For long-term storage, the standard should be kept at -20°C or lower, preferably under an inert atmosphere (e.g., nitrogen or argon).[5][8]

The Analytical Workflow: From Sample to Result

The accurate quantification of β-carotene 5,6-epoxide is a multi-step process that demands careful attention to detail at each stage. The following workflow provides a logical progression from sample acquisition to final data analysis.

Caption: Overall workflow for the quantification of β-carotene 5,6-epoxide.

Protocol 1: Preparation of Standard Solutions

Objective: To prepare accurate and stable stock and working solutions of β-carotene 5,6-epoxide.

Rationale: The accuracy of the final quantification is entirely dependent on the accuracy of the standard solutions. Due to its instability, the use of an antioxidant like Butylated Hydroxytoluene (BHT) is crucial to prevent degradation during preparation and storage.[5] Tetrahydrofuran (THF) is often used as the initial solvent due to its excellent solvating power for carotenoids, but it must be peroxide-free, as peroxides will rapidly degrade the analyte.[5]

Materials:

-

β-Carotene 5,6-Epoxide analytical standard

-

Peroxide-free Tetrahydrofuran (THF), HPLC grade

-

Methanol, HPLC grade

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Butylated Hydroxytoluene (BHT)

-

Class A volumetric flasks (amber)

-

Micropipettes

Procedure:

-

Stock Solution Preparation (e.g., 100 µg/mL): a. Allow the vial of β-carotene 5,6-epoxide standard to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh approximately 1 mg of the standard into a 10 mL amber volumetric flask. c. Add ~50 µL of BHT solution (e.g., 10 mg/mL in THF). d. Dissolve the solid in ~2 mL of peroxide-free THF by gentle swirling or brief sonication in a cool bath. e. Once fully dissolved, dilute to the mark with a suitable solvent mixture, such as Methanol/MTBE (1:1, v/v). This mixture is often compatible with reversed-phase HPLC mobile phases. f. Stopper the flask, invert several times to mix thoroughly, and wrap with parafilm.

-

Spectrophotometric Confirmation: a. Dilute an aliquot of the stock solution in a suitable solvent (e.g., hexane) and measure its absorbance spectrum. b. β-carotene 5,6-epoxide exhibits absorption maxima at slightly shorter wavelengths than β-carotene due to the disruption of the conjugated system by the epoxide group.[4] Confirm the concentration using the appropriate extinction coefficient if available from the supplier's certificate of analysis.

-

Working Standard Preparation: a. Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution. b. Use the mobile phase or reconstitution solvent as the diluent to ensure compatibility with the HPLC system.

-

Storage: a. Store all solutions at -20°C or -80°C.[5] For optimal stability, overlay the solution with nitrogen or argon before capping. b. Stock solutions stored under these conditions are generally stable for up to one month.[5] Working standards should be prepared fresh daily if possible.

Protocol 2: Sample Preparation and Extraction

Objective: To efficiently extract β-carotene 5,6-epoxide from a complex matrix (e.g., vegetable) while minimizing degradation.

Rationale: The choice of extraction solvent is critical. A combination of a polar solvent like acetone or ethanol is used to penetrate the water-containing plant tissue and extract the carotenoids, followed by partitioning into a non-polar solvent like petroleum ether or hexane for cleanup.[10][11][12] Mechanical disruption (maceration) is necessary to break down cell walls and release the analytes.[10] All steps must be performed rapidly and at cool temperatures to prevent enzymatic or oxidative degradation.

Materials:

-

Sample matrix (e.g., 2-5 g of homogenized carrot or sweet potato)

-

Acetone (with 0.1% BHT)

-

Petroleum Ether or Hexane

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate

-

Mortar and pestle or homogenizer

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Homogenization and Extraction: a. Weigh 2-5 g of the sample into a mortar. b. Add 30-40 mL of cold acetone (containing 0.1% BHT) and macerate thoroughly until a uniform paste is formed.[11] c. Vacuum filter the mixture through a Büchner funnel into a flask. d. Repeat the extraction process with fresh acetone on the solid residue until the tissue is colorless.[11]

-

Liquid-Liquid Partitioning: a. Transfer the combined acetone extracts to a separatory funnel. b. Add 40-50 mL of petroleum ether (or hexane) and 100 mL of saturated NaCl solution. The salt solution helps to force the carotenoids from the acetone/water phase into the non-polar ether phase. c. Gently invert the funnel several times, releasing pressure frequently. Avoid vigorous shaking to prevent emulsion formation. d. Allow the layers to separate completely. Drain and discard the lower aqueous layer. e. Wash the upper ether layer twice more with saturated NaCl solution or deionized water to remove residual acetone.

-

Drying and Concentration: a. Pass the final ether extract through a funnel containing anhydrous sodium sulfate to remove any remaining water. b. Collect the dried extract in a round-bottom flask. c. Evaporate the solvent to dryness using a rotary evaporator at a low temperature (<35°C).

-

Reconstitution: a. Immediately redissolve the dried residue in a precise, small volume (e.g., 1-2 mL) of the HPLC mobile phase or a compatible solvent mixture (e.g., MTBE/Methanol). b. Filter the reconstituted sample through a 0.45 µm syringe filter into an amber HPLC vial.

Protocol 3: HPLC-PDA Method for Quantification

Objective: To achieve chromatographic separation and detection of β-carotene 5,6-epoxide.

Rationale: C30 reversed-phase columns are highly recommended for carotenoid analysis. Their polymeric nature provides enhanced shape selectivity, which is crucial for separating structurally similar isomers, including the potential separation of β-carotene 5,6-epoxide from its parent compound and other related carotenoids.[13][14] A gradient elution is typically required to separate the various carotenoids present in a complex extract. PDA detection allows for both quantification at a specific wavelength and spectral confirmation of the peak identity.

Table 2: Recommended HPLC-PDA Conditions

| Parameter | Recommended Setting | Rationale |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, PDA Detector | Standard for robust chromatographic analysis. |

| Column | C30 Reversed-Phase, 5 µm, 4.6 x 250 mm | Provides superior shape selectivity for carotenoid isomers.[13][14] |

| Mobile Phase A | Methanol / Water / BHT (98:2, v/v, with 0.1% BHT) | Common polar mobile phase for carotenoid separation. |

| Mobile Phase B | Methyl tert-butyl ether (MTBE, with 0.1% BHT) | Strong non-polar solvent for eluting hydrophobic carotenoids. |

| Gradient Elution | 0-15 min: 95% A, 5% B -> 50% A, 50% B15-25 min: 50% A, 50% B -> 5% A, 95% B25-30 min: Hold at 95% B30-35 min: Return to initial conditions | A typical gradient to resolve a range of carotenoids. Must be optimized. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times.[15] |

| Injection Vol. | 20 µL | Typical volume; can be adjusted based on concentration. |

| Detection | PDA Detector | |

| Wavelength | 425 nm (for quantification) | The epoxide causes a hypsochromic (blue) shift from β-carotene (~450 nm). |

| Spectral Range | 250 - 600 nm | To capture the full UV-Vis spectrum for peak identification. |

System Suitability: Before running samples, inject the mid-point standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%. The tailing factor for the β-carotene 5,6-epoxide peak should be <1.5.[16]

Data Analysis and Quantification

-

Peak Identification: Identify the β-carotene 5,6-epoxide peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the authentic standard.

-

Calibration Curve: Plot the peak area of the β-carotene 5,6-epoxide standards versus their known concentrations (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995.

-

Quantification: Use the regression equation to calculate the concentration of β-carotene 5,6-epoxide in the injected sample extract.

-

Final Calculation: Account for the initial sample weight and the final reconstitution volume to express the final concentration in appropriate units (e.g., µg/g or mg/kg of the original sample).

Chemical Structure Visualization

A simplified representation of the β-carotene 5,6-epoxide structure highlights the key features relevant to its chromatographic behavior: the epoxidized β-ionone ring, the non-epoxidized β-ionone ring, and the connecting polyene chain.

Caption: Chemical structure of β-Carotene 5,6-Epoxide.

References

-

Retinol - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]

-

Handelman, G. J., van Kuijk, F. J., Chatterjee, A., & Krinsky, N. I. (1991). Peroxyl radical oxidation of beta-carotene: formation of beta-carotene epoxides. Free Radical Biology and Medicine, 10(1), 1-8. Available from: [Link]

-

Ma, Y., et al. (2024). Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin. Molecules, 29(19), 4494. Available from: [Link]

-

Zeb, A., & Mehmood, S. (2004). Analytical tools for the analysis of β-carotene and its degradation products. Journal of the American Oil Chemists' Society, 81(2), 123-131. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5281231, beta-Carotene 5,6-epoxide. Retrieved February 11, 2026, from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9548874, (5S,6R)-beta-carotene 5,6-epoxide. Retrieved February 11, 2026, from [Link].

-

de Carvalho, L. M. J., et al. (2014). Microscale extraction method for HPLC carotenoid analysis in vegetable matrices. Brazilian Journal of Food Technology, 17(1), 8-12. Available from: [Link]

-

Institute of Medicine (US) Panel on Dietary Antioxidants and Related Compounds. (2000). Dietary Reference Intakes for Vitamin C, Vitamin E, Selenium, and Carotenoids. National Academies Press (US). Available from: [Link]

-

Kemetmüller, U. (2012). Development of HPLC Methods for the Analysis of β-Carotene and β-apo-8'-Carotenal Degradation Kinetics During Thermal Oxidation in Triacylglycerol Model Systems. (Master's Thesis, Karl-Franzens University of Graz). Available from: [Link]

-

ResearchGate. (2016). Evaluation of Extraction Methods for the Analysis of Carotenoids for Different Vegetable Matrix. International Journal of Science and Research, 5(6). Available from: [Link]

-

ResearchGate. (2022). Intermediates in the formation and breakdown of β-carotene endoperoxides. Journal of Photochemistry and Photobiology A: Chemistry, 428. Available from: [Link]

-

ResearchGate. (2016). Carotenoid Bioavailability from the Food Matrix: Toward Efficient Extraction Procedures. Chapter in: Carotenoids: Properties, Processing and Applications. Available from: [Link]

-

Rebecca, L. J., et al. (2014). Extraction and purification of carotenoids from vegetables. Journal of Chemical and Pharmaceutical Research, 6(4), 594-598. Available from: [Link]

-

ResearchGate. (2023). Online HPLC-ECD spectra of β-carotene-5,6-epoxide diastereomers. From: Carotenoid Composition of Telekia speciosa. Available from: [Link]

-

Rodriguez, E. B., & Rodriguez-Amaya, D. B. (2007). Formation of apocarotenals and epoxycarotenoids from β-carotene by chemical reactions and by autoxidation in model systems and processed foods. Food Chemistry, 101(2), 563–572. Available from: [Link]

-

Shimadzu. (n.d.). Multiple Analytical Techniques for Carotenoid Analysis in Capsicum Cultivars. C190-E307. Available from: [Link]

-

PDTDB. (2018). beta-Carotene 5,6-Epoxide from ligand database. Retrieved February 11, 2026, from [Link]

-

Sándor, V., et al. (2023). Carotenoid Composition of Telekia speciosa. Plants, 12(23), 4116. Available from: [Link]

-

Shimadzu. (n.d.). Comprehensive Two-Dimensional Separation of Carotenoids in Red Chili Pepper by Nexera-e. No.L491. Available from: [Link]

-

ResearchGate. (2018). How to prepare Beta-carotene standard?. Retrieved February 11, 2026, from [Link]

-

USP-NF. (2016). Beta Carotene Preparation Revision Bulletin. Retrieved February 11, 2026, from [Link]

-

NP-MRD. (2022). Showing NP-Card for beta-Carotene 5,6-epoxide (NP0045613). Retrieved February 11, 2026, from [Link]

-

Thakur, N. (2020). Heat stability and antioxidant potential of beta-carotene isolated from a fungal isolate. Journal of Applied and Natural Science, 12(4), 891-896. Available from: [Link]

Sources

- 1. Retinol - Wikipedia [en.wikipedia.org]

- 2. Peroxyl radical oxidation of beta-carotene: formation of beta-carotene epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5,6-epoxy-beta,beta-carotene | 1923-89-3 [chemicalbook.com]

- 4. "Formation of apocarotenals and epoxycarotenoids from β-carotene by che" by Evelyn B. Rodriguez and Delia B. Rodriguez-Amaya [ukdr.uplb.edu.ph]

- 5. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beta-Carotene 5,6-epoxide | C40H56O | CID 5281231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (5S,6R)-beta-carotene 5,6-epoxide | C40H56O | CID 9548874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. β-Carotene CAS#: 7235-40-7 [m.chemicalbook.com]

- 9. NP-MRD: Showing NP-Card for beta-Carotene 5,6-epoxide (NP0045613) [np-mrd.org]

- 10. Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. jocpr.com [jocpr.com]

- 13. shimadzu.com [shimadzu.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. uspnf.com [uspnf.com]

- 16. drugfuture.com [drugfuture.com]

Application Notes and Protocols for the Use of beta-Carotene 5,6-epoxide in Cell Culture Models of Oxidative Stress

Authored by: Senior Application Scientist, Gemini Labs

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a host of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disease.[1][2][3] Cell culture models provide an indispensable platform for dissecting the molecular mechanisms of oxidative damage and for screening potential therapeutic agents.[4] beta-Carotene, a well-known dietary carotenoid, and its metabolites are of significant interest for their potential to modulate these processes.[5][6] This document provides a comprehensive guide for researchers on the application of beta-Carotene 5,6-epoxide, a primary oxidation product of beta-carotene, in cellular models of oxidative stress.[7][8][9] We will explore its dual-nature activity, provide validated protocols for its use, and detail methodologies for assessing its impact on cellular health, thereby equipping researchers to investigate its potential as either a protective antioxidant or a pro-oxidant sensitizer.

Scientific Rationale: The Dichotomy of a Carotenoid Metabolite

beta-Carotene 5,6-epoxide is not merely a degradation product but a biologically relevant molecule formed when beta-carotene interacts with reactive oxygen species.[9][10] Its epoxide functional group imparts significant chemical reactivity, distinct from its parent compound.[10] The central hypothesis when studying this molecule is its contextual bioactivity: under conditions of mild oxidative stress, it may participate in quenching ROS, but under high oxidative load or specific cellular conditions (e.g., high oxygen tension), it or its downstream products could exhibit pro-oxidant effects, potentially exacerbating cellular damage or inducing apoptosis in vulnerable cells.[11][12][13] This dual potential makes it a fascinating compound for study, particularly in cancer research where inducing oxidative stress in tumor cells is a therapeutic goal.[13]

Understanding this duality is critical for experimental design. The choice of cell type, the method of inducing stress, and the concentration of the epoxide will all influence the observed outcome.

Caption: Formation and dual activity of β-Carotene 5,6-epoxide.

Preparation and Handling of beta-Carotene 5,6-epoxide

Carotenoids are notoriously sensitive to light, oxygen, and heat. Proper handling is paramount to ensure the integrity of the compound and the reproducibility of results.

2.1. Reconstitution of Lyophilized Powder

-

Solvent Selection: beta-Carotene 5,6-epoxide is lipophilic and practically insoluble in aqueous media. High-purity, anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are recommended for creating a concentrated stock solution. Note: Always verify solvent compatibility with your specific cell line, as high concentrations of DMSO can be toxic or induce differentiation.

-

Procedure:

-

Bring the vial of lyophilized powder to room temperature in a desiccator to prevent condensation.

-

Work under subdued light or in a dark room. Use amber-colored vials.

-

Add the calculated volume of anhydrous DMSO (or THF) to the vial to create a high-concentration stock (e.g., 10-20 mM).

-

Vortex briefly until fully dissolved. The solution should be clear.

-

Aliquot the stock solution into small, single-use volumes in amber cryovials to minimize freeze-thaw cycles.

-

-

Safety: While not classified as hazardous, standard laboratory hygiene, including gloves and safety glasses, should be employed.[14]

2.2. Storage and Stability

-

Stock Solution: Store aliquots at -80°C under an inert gas (argon or nitrogen) to prevent oxidation. When stored correctly, stock solutions should be stable for up to 6 months.

-

Working Dilutions: Prepare fresh working dilutions in pre-warmed cell culture medium immediately before use. Do not store diluted solutions. The final concentration of the organic solvent in the culture medium should be kept to a minimum, typically ≤0.1%, and a vehicle control must be included in all experiments.

Establishing a Cellular Model of Oxidative Stress

The choice of stressor is critical as different agents induce ROS through distinct mechanisms, activating different cellular response pathways.

3.1. Common Methods for Inducing Oxidative Stress

| Stress Inducer | Mechanism of Action | Typical Concentration | Incubation Time | Pros | Cons |

| Hydrogen Peroxide (H₂O₂) | Directly introduces an oxidant; diffuses across membranes.[15] | 50 - 500 µM | 1 - 4 hours | Simple, inexpensive, well-documented. | Can be rapidly degraded by cellular catalases; short-lived effect. |

| Menadione (Vitamin K3) | Undergoes redox cycling, generating superoxide radicals (O₂⁻) that lead to H₂O₂ formation.[16] | 10 - 100 µM | 2 - 24 hours | Induces a continuous, intracellular flux of ROS. | Can have off-target effects on mitochondrial respiration. |

| Glucose Oxidase | Enzymatically generates a constant, extracellular supply of H₂O₂ from glucose. | 5 - 50 mU/mL | 4 - 24 hours | Provides a sustained and controllable level of oxidative stress. | Activity can be influenced by media glucose levels. |

| Hypoxia/Reoxygenation | Simulates ischemia-reperfusion injury; ROS burst occurs upon reintroduction of oxygen.[17] | N/A | 4-24h Hypoxia / 1-4h Reoxygenation | Physiologically relevant model for stroke and cardiovascular studies. | Requires specialized equipment (hypoxia chamber). |

3.2. Protocol: Induction of Oxidative Stress with H₂O₂

This protocol provides a general framework. Optimization of H₂O₂ concentration and exposure time is essential for each cell line to achieve a desired level of stress (e.g., 20-30% reduction in cell viability) without causing overwhelming cell death.

-

Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for viability assays, 6-well plate for protein/RNA analysis) and allow them to adhere and reach 70-80% confluency.

-

Prepare H₂O₂ Solution: Prepare a fresh 20 mM stock solution of H₂O₂ by diluting a 30% w/w stock in sterile, distilled water.[15] Immediately before use, dilute this stock into pre-warmed, serum-free culture medium to the desired final working concentration (e.g., 100 µM). Rationale: Serum contains antioxidants and proteins that can neutralize H₂O₂, so stress induction is typically performed in serum-free media for consistency.[18]

-

Induce Stress: Remove the growth medium from the cells and wash once with sterile Phosphate-Buffered Saline (PBS). Add the H₂O₂-containing medium to the cells.

-

Incubation: Incubate the cells for the predetermined time (e.g., 2 hours) at 37°C and 5% CO₂.

-

Post-Incubation: After the incubation period, the H₂O₂-containing medium is removed, and cells are washed with PBS before proceeding with the experimental treatment.

Caption: Workflow for inducing oxidative stress with H₂O₂.

Experimental Application and Assessment Protocols

4.1. General Experimental Design

Three common treatment strategies can be employed to investigate the effects of beta-carotene 5,6-epoxide:

-

Pre-treatment: Cells are incubated with the epoxide before the oxidative insult to assess its ability to bolster antioxidant defenses.

-

Co-treatment: The epoxide and the stressor are added simultaneously to evaluate direct ROS scavenging or interaction.

-

Post-treatment: Cells are treated with the epoxide after the oxidative insult to assess its ability to mitigate damage and promote recovery.

4.2. Protocol 1: Assessing Cytoprotection using MTT Assay

This protocol determines the effect of beta-carotene 5,6-epoxide on cell viability following an oxidative insult.

-

Setup: Seed cells in a 96-well plate. Induce oxidative stress as described in Section 3.2. Include the following controls: Untreated Cells, Vehicle Control, Stressor Only, and a range of Epoxide Only concentrations.

-

Treatment: After the stress incubation, remove the stressor medium. Add fresh complete medium containing various concentrations of beta-carotene 5,6-epoxide (e.g., 0.1, 1, 5, 10 µM) or the vehicle control.

-

Incubation: Incubate for a suitable recovery period, typically 24 hours.

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT reagent to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight in the dark at 37°C to fully dissolve the crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Analysis: Normalize the results to the untreated control (100% viability). A significant increase in viability in the "Stressor + Epoxide" group compared to the "Stressor Only" group indicates a cytoprotective effect.

4.3. Protocol 2: Measurement of Intracellular ROS using CellROX™ Probe

This protocol quantifies changes in intracellular ROS levels.

-

Setup: Seed cells in a black, clear-bottom 96-well plate or on glass coverslips in a 24-well plate.

-

Induce Stress & Treat: Perform the oxidative stress induction and subsequent treatment with beta-carotene 5,6-epoxide as designed (pre-, co-, or post-treatment).

-

Probe Loading:

-

At the end of the treatment period, remove the medium.

-

Wash cells once with warm PBS.

-

Add medium containing the fluorescent ROS probe (e.g., CellROX™ Green at 5 µM) to each well.

-

Incubate for 30-60 minutes at 37°C, protected from light.[16]

-

-

Measurement:

-

Wash cells twice with warm PBS to remove excess probe.[16]

-

Add fresh PBS or medium to the wells.

-

Immediately measure the fluorescence using a microplate reader or visualize using a fluorescence microscope (for CellROX™ Green, Ex/Em ~485/520 nm).

-

-

Analysis: An increase in fluorescence indicates higher ROS levels. A successful antioxidant effect from the epoxide would result in a significant decrease in fluorescence in the "Stressor + Epoxide" group compared to the "Stressor Only" group.

Caption: General experimental workflow for assessing compound effects.

4.4. Advanced Endpoint Assays

To build a comprehensive picture, further assays targeting specific types of molecular damage or cellular responses are recommended.

| Assay Type | Specific Marker | Principle |

| Lipid Peroxidation | Malondialdehyde (MDA) | MDA reacts with thiobarbituric acid (TBA) to form a fluorescent product.[19] |

| DNA Damage | 8-hydroxy-2'-deoxyguanosine (8-oxodG) | Measured via specific ELISA kits or HPLC-based methods.[19] |

| Protein Oxidation | Protein Carbonyls | Carbonyl groups are derivatized with DNPH and detected spectrophotometrically.[19] |

| Antioxidant Enzymes | SOD, Catalase, GPx | Commercially available kits measure the enzymatic activity from cell lysates.[20][21] |

Data Interpretation and Troubleshooting

| Observation | Possible Interpretation | Suggested Action |

| Epoxide alone is toxic at low µM concentrations. | The compound exhibits inherent cytotoxicity in the chosen cell line. The solvent (DMSO) concentration may be too high. | Perform a full dose-response of the epoxide alone (0.01 - 20 µM). Ensure final DMSO concentration is <0.1%. |

| No effect (protective or toxic) is observed. | Concentration may be too low; incubation time may be too short; compound may be degraded. | Increase concentration range. Perform a time-course experiment (e.g., 6, 12, 24, 48h). Verify stock solution integrity and preparation procedures. |

| Epoxide exacerbates oxidative stress (pro-oxidant effect). | This is a valid biological outcome, especially at higher concentrations or in cells with high metabolic activity.[12][17] | This is a key finding. Confirm with multiple assays (ROS, viability, apoptosis). Investigate the mechanism (e.g., mitochondrial involvement). |

| High well-to-well variability. | Uneven cell seeding; compound precipitation in media; inconsistent timing of reagent addition. | Ensure a single-cell suspension before seeding. Prepare fresh dilutions and vortex well before adding to cells. Use a multichannel pipette for reagent addition. |

References

-

Szabo-Scandic. (n.d.). β-Carotene Safety Data Sheet. Retrieved from [Link]

-

Bohn, T., Desmarchelier, C., & Keijer, J. (2017). β-Carotene in the human body: metabolic bioactivation pathways – from digestion to tissue distribution and excretion. Proceedings of the Nutrition Society, 76(3), 225-237. Retrieved from [Link]

-

Jahn, K., et al. (2021). Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays. Molecules, 26(15), 4647. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). beta-Carotene 5,6-epoxide. PubChem Compound Database. Retrieved from [Link]

-